molecular formula C18H18BrNO2 B2486786 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396673-59-8

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2486786
CAS RN: 1396673-59-8
M. Wt: 360.251
InChI Key: GMZKRQKFYCRYCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available precursors. For instance, a practical method for synthesizing a closely related CCR5 antagonist involved esterification followed by a Claisen type reaction and a Suzuki−Miyaura coupling, demonstrating the complex synthetic routes required for these compounds (Ikemoto et al., 2005).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • CCR5 Antagonist Synthesis : The chemical is used in the synthesis of a CCR5 antagonist, an orally active compound, demonstrating its importance in pharmaceutical chemistry (Ikemoto et al., 2005).
  • Analogue Synthesis : It is involved in creating structural analogues of various compounds, showcasing its versatility in organic synthesis (Carpenter, Peesapati & Proctor, 1979).

Analytical and Chemical Properties

  • Physical and Physicochemical Properties : The compound's physical and physicochemical characteristics are critical in analytical chemistry, especially for quantitative determinations (Althaus et al., 1986).
  • Benzoxazepine Derivatives Synthesis : It plays a role in synthesizing thieno[2,3‐b][1,5]benzoxazepine derivatives, indicating its application in creating new chemical entities (Kohara et al., 2002).

Novel Synthesis Techniques

  • Polymer-Assisted Synthesis : Utilized in the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, highlighting innovative approaches in compound synthesis (Carreras, Scherkenbeck & Paulitz, 2005).

Metabolic and Pharmacokinetic Research

  • Metabolism and Pharmacokinetics : Its metabolism in animals and humans is studied, contributing to understanding its biotransformation and pharmacokinetics, crucial in drug development (Borchers, Achtert, Hausleiter & Zeugner, 1984).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial and Anti-inflammatory Activity : Its derivatives are investigated for antimicrobial and anti-inflammatory activities, signifying its potential in developing new therapeutic agents (Rajanarendar et al., 2013).

Kinase Inhibitor Development

  • Kinase Inhibitor Synthesis : The compound is significant in the process development and scaling up of benzoxazepine-containing kinase inhibitors, a critical area in cancer research (Naganathan et al., 2015).

X-Ray Crystallography and Molecular Structure

  • Crystallography and Molecular Structure : Its role in x-ray crystallography studies aids in understanding molecular structures and crystal formation, essential in material science (Kravtsov et al., 2012).

Other Research Areas

  • Dihydro-1H-1,4-Benzodiazepines : Involved in the study of dihydro-1H-1,4-benzodiazepines, showcasing its application in exploring new chemical classes (Gorringe et al., 1969).
  • CNS Receptor Affinity : Its derivatives' affinity toward CNS benzodiazepine receptors is studied, indicating its potential in neuropharmacology (Pavlovsky et al., 2007).

properties

IUPAC Name

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-11-5-4-6-12(2)17(11)20-10-14-9-15(19)7-8-16(14)22-13(3)18(20)21/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZKRQKFYCRYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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